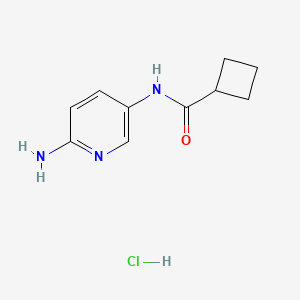
N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride: is a chemical compound with the molecular formula C10H13N3O·HCl It is a derivative of pyridine and cyclobutanecarboxamide, characterized by the presence of an amino group on the pyridine ring and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-aminopyridine, undergoes a reaction with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(6-aminopyridin-3-yl)cyclobutanecarboxamide.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain biological pathways, making it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclobutanecarboxamide moiety may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(6-Aminopyridin-2-yl)cyclobutanecarboxamide hydrochloride
- N-(6-Aminopyridin-4-yl)cyclobutanecarboxamide hydrochloride
- N-(6-Aminopyridin-3-yl)cyclopentanecarboxamide hydrochloride
Comparison: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to the position of the amino group on the pyridine ring and the presence of the cyclobutanecarboxamide moiety. Compared to its analogs, it may exhibit different reactivity and binding properties, leading to distinct biological and chemical behaviors. The specific structural arrangement can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(6-aminopyridin-3-yl)cyclobutanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7;/h4-7H,1-3H2,(H2,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXQBHAOSKAATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














